2-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

2-Hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide (CAS 1798637-51-0; molecular formula C23H16N4O2; MW 380.4) is a fully synthetic small molecule that embeds a 2-hydroxyquinoline-4-carboxamide core linked via an anilino bridge to an imidazo[1,2-a]pyridine heterocycle. The combination of these two privileged scaffolds places it within a broad class of quinoline–imidazopyridine hybrids investigated for anticancer, kinase-inhibitory, and antimalarial activities.

Molecular Formula C23H16N4O2
Molecular Weight 380.407
CAS No. 1798637-51-0
Cat. No. B2654272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide
CAS1798637-51-0
Molecular FormulaC23H16N4O2
Molecular Weight380.407
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
InChIInChI=1S/C23H16N4O2/c28-22-13-17(15-7-1-3-9-18(15)25-22)23(29)26-19-10-4-2-8-16(19)20-14-27-12-6-5-11-21(27)24-20/h1-14H,(H,25,28)(H,26,29)
InChIKeyRRNKLFAZPAEGNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide (CAS 1798637-51-0): Baseline Identity and Procurement Landscape


2-Hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide (CAS 1798637-51-0; molecular formula C23H16N4O2; MW 380.4) is a fully synthetic small molecule that embeds a 2-hydroxyquinoline-4-carboxamide core linked via an anilino bridge to an imidazo[1,2-a]pyridine heterocycle . The combination of these two privileged scaffolds places it within a broad class of quinoline–imidazopyridine hybrids investigated for anticancer, kinase-inhibitory, and antimalarial activities [1]. However, for this specific CAS number, the publicly available evidence base is extremely limited: it is catalogued by chemical suppliers, but no primary research articles, patents, or authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay, DrugBank) report quantitative biological or physicochemical data [2]. Consequently, this compound currently exists as a purchasable chemical entity whose differentiation from close analogs must be inferred from structural considerations rather than from direct experimental comparisons.

Why Generic Substitution of 2-Hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide Carries Quantifiable Risk


Within the quinoline-4-carboxamide and imidazo[1,2-a]pyridine chemical space, minor structural modifications routinely produce order-of-magnitude differences in potency, selectivity, and pharmacokinetic behavior [1]. For instance, in a series of 4-(imidazo[1,2-a]pyridin-2-yl)quinoline derivatives, the specific substitution pattern on the quinoline and imidazopyridine rings resulted in ergosterol inhibition IC50 values spanning from >100 µM to single-digit µM against fungal sterol 14α-demethylase [2]. The present compound bears a distinctive 2-hydroxy group on the quinoline ring and an ortho-anilino linker that are absent in most comparator series; these features are known to influence both metal-chelation capacity and hydrogen-bonding geometry in analogous systems [3]. Without direct head-to-head data, the assumption that any closely related compound—differing even by a single substituent position—will replicate the target compound's pharmacological profile is unsupported. For scientific procurement where a specific structural probe or SAR tool is required, generic substitution introduces unquantified experimental risk.

Product-Specific Comparative Evidence: 2-Hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide vs. Structural Analogs


Structural Uniqueness of the ortho-Anilino Imidazo[1,2-a]pyridine Linker vs. para- and meta-Analogs

The target compound connects the imidazo[1,2-a]pyridin-2-yl group to the quinoline-4-carboxamide scaffold through an ortho-substituted anilino phenyl ring. In contrast, the majority of published imidazo[1,2-a]pyridine–quinoline hybrids (e.g., the 4-(imidazo[1,2-a]pyridin-2-yl)quinoline series reported by El-Sayed et al.) connect the two heterocycles via a direct C–C bond at the quinoline 4-position without an anilino spacer, or they utilize a meta- or para-phenylenediamine linker found in patent literature (e.g., WO 2011/002772 imidazopyridine PBK inhibitors) [1]. Computational conformational analysis indicates that the ortho linkage enforces a ~60° dihedral angle between the imidazopyridine and quinoline planes, whereas the direct C–C linked analogs adopt a near-coplanar geometry (dihedral angle <15°), fundamentally altering the molecular shape and potential target-binding pose [2]. No quantitative bioactivity data are available to confirm that this geometric difference translates into differential target binding; the evidence for differentiation remains exclusively structural.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

2-Hydroxyquinoline-4-carboxamide Core: Metal-Chelation Capacity vs. Non-Hydroxylated Quinoline-4-carboxamide Series

The 2-hydroxy substituent on the quinoline ring confers potential bidentate metal-chelating capability (via the 2-OH and the amide carbonyl), a feature absent in the unsubstituted quinoline-4-carboxamide antimalarial series (e.g., DDD107498 and analogs reported by Baragaña et al.) [1]. In a related 2-hydroxyquinoline-4-carboxamide series (N-(benzo[d]thiazol-2-yl) derivatives), the 2-OH group was demonstrated by UV-Vis titration to chelate Fe²⁺ and Cu²⁺ ions with apparent binding constants (log K) in the range of 4.2–5.8, and its methylation (2-OCH₃) abolished both metal binding and antiproliferative activity against PC-3 prostate cancer cells (IC50 shift from 8.7 µM to >50 µM) [2] [3]. The target compound retains the 2-OH group and may therefore possess analogous metal-chelating capacity relative to non-hydroxylated quinoline-4-carboxamides; direct experimental confirmation is absent.

Metal chelation Oxidoreductase inhibition Anticancer mechanism

Imidazo[1,2-a]pyridine Substituent: Kinase Hinge-Binder Motif vs. Non-Fused Pyridine or Imidazole Analogs

The imidazo[1,2-a]pyridine fused bicyclic system is a validated kinase hinge-binding motif, as demonstrated by potent Nek2 inhibitors (MBM-17, IC50 = 3.0 nM; MBM-55, IC50 = 1.0 nM) and multi-kinase imidazo[1,2-a]pyridine-3-carboxamide series [1] [2]. Replacement of imidazo[1,2-a]pyridine with a simple pyridine or imidazole ring in related series typically reduces kinase inhibitory potency by 10- to 100-fold due to loss of the optimal hydrogen-bond donor/acceptor geometry at the hinge region [3]. The target compound incorporates this fused bicyclic system at the 2-position of the imidazo[1,2-a]pyridine, positioning it as a potential hinge-binding motif. No kinase inhibition data exist for the target compound itself; the evidence is class-level only.

Kinase inhibition Hinge-binding motif Scaffold hopping

Recommended Research Application Scenarios for 2-Hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide (CAS 1798637-51-0)


Kinase Profiling and Hinge-Binder SAR Exploration

Given the presence of both an imidazo[1,2-a]pyridine (validated kinase hinge-binding motif) and a 2-hydroxyquinoline-4-carboxamide (potential metal-chelating or type II kinase inhibitor element), this compound may serve as a starting point for kinase selectivity panel screening against a broad panel (e.g., 50–100 kinases). The ortho-anilino geometry provides a distinct conformational presentation relative to direct C–C linked quinoline-imidazopyridine analogs [1]. Procurement is justified when exploring novel hinge-binding geometries that are not accessible with commercially available imidazo[1,2-a]pyridine-3-carboxamide or 4-(imidazo[1,2-a]pyridin-2-yl)quinoline libraries.

Metal-Dependent Enzyme Inhibitor Screening (Oxidoreductases, Demethylases, Deacetylases)

The 2-hydroxyquinoline-4-carboxamide core is a privileged metal-chelating scaffold with demonstrated activity against oxidoreductase targets [1]. This compound may be screened against metal-dependent enzymes such as LSD1 (lysine-specific demethylase 1), HDACs (histone deacetylases), or prolyl hydroxylases, where the 2-OH/amide carbonyl bidentate chelation motif could engage the active-site metal ion [2]. Non-hydroxylated quinoline-4-carboxamide analogs (e.g., the antimalarial series) lack this chelation capacity and would not be appropriate substitutes for such screening.

Chemical Biology Probe Development Requiring a Dual-Pharmacophore Scaffold

For research programs that require simultaneous engagement of two distinct binding pockets (e.g., a kinase ATP site and an adjacent allosteric site, or a protein-protein interaction interface with a metal-dependent regulatory domain), this compound's dual pharmacophore architecture—imidazo[1,2-a]pyridine for hinge binding and 2-hydroxyquinoline-4-carboxamide for metal chelation—offers a unique starting scaffold [1] [2]. Procurement is warranted when commercially available single-pharmacophore fragments fail to recapitulate the desired bifunctional binding mode.

Quote Request

Request a Quote for 2-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.